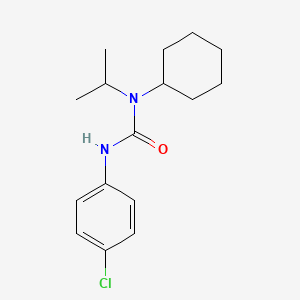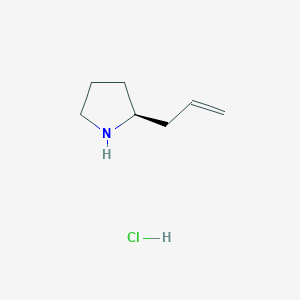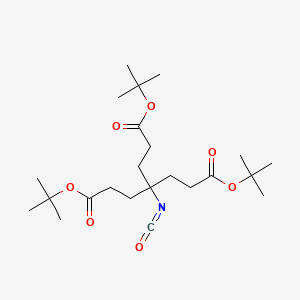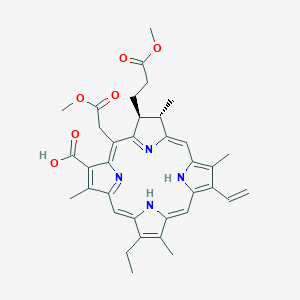
(R)-2-Allylpyrrolidine hydrochloride
Descripción general
Descripción
“®-2-Allylpyrrolidine hydrochloride” likely refers to a compound that contains an allyl group (a substituent with the structural formula H2C=CH-CH2-) and a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) in its structure . The “R” denotes the configuration of the chiral center in the molecule. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Allylpyrrolidine hydrochloride” would depend on its specific molecular structure. Factors such as solubility, stability, and reactivity would be influenced by the presence of the pyrrolidine ring, the allyl group, and the hydrochloride salt .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Nitrogen Heterocycles : A study by Nomura and Richards (2009) describes the use of trichloroacetamides and allylation or acylation, followed by ring-closing metathesis, to form unsaturated pyrrolidine and piperidine. These building blocks were used in the synthesis of various compounds, including a formal synthesis of (+)-anisomycin (Nomura & Richards, 2009).
Palladium-Catalyzed Allylic Substitutions : Stranne and Moberg (2001) explored the use of (R,R)-2-[(2,5-dimethylpyrrolidin-1-yl)methyl]pyridines in palladium-catalyzed allylations, noting that the enantioselectivity of the reaction depended on the conformation of the substituent (Stranne & Moberg, 2001).
Synthesis of Optically Active α-Branched Prolines : A study by Artman et al. (2009) detailed the use of (R)-Methyl 2-allylpyrrolidine-2-carboxylate hydrochloride in the synthesis of branched prolines, highlighting its stability and utility in condensation reactions (Artman et al., 2009).
Decarboxylative Photoaddition : Kurauchi et al. (1985) demonstrated the photo-reaction of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with 3-butenoate, efficiently producing a 2-allylpyrrolidine adduct, showing potential for photochemical applications (Kurauchi et al., 1985).
Chiral Acyclic Diaminocarbene Ligands : Snead et al. (2010) used 2-alkylpyrrolidines to create acyclic diaminocarbenes (ADCs), which were further used to create palladium and rhodium complexes, highlighting the versatility of pyrrolidines in ligand formation (Snead et al., 2010).
Enantiomerically Pure Pyrrolidines : Delaye et al. (2010) reported on the synthesis of enantiomerically pure 2,3-disubstituted pyrrolidines, which are significant as building blocks in synthesizing molecules of biological interest (Delaye et al., 2010).
Direcciones Futuras
The future directions for research on “®-2-Allylpyrrolidine hydrochloride” would depend on its potential applications. Given the versatility of pyrrolidine-containing compounds in pharmaceutical and industrial applications, there could be interest in further exploring the properties and uses of this compound .
Propiedades
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQANIGCPEPGT-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Allylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)
![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)
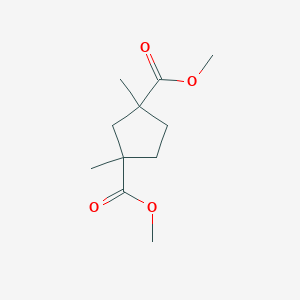

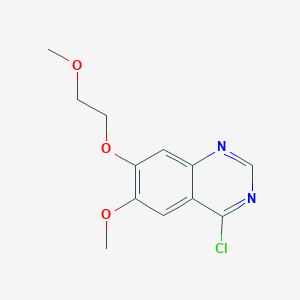

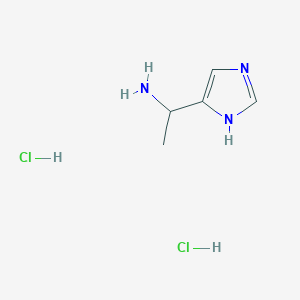

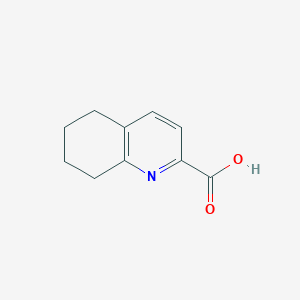
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)
